Beclotiamine

Antiparasitic Selectivity Thiamine Antagonism

Procure Beclotiamine (CAS 13471-78-8) with confidence for your critical R&D and QC workflows. Its unique lipid-soluble, chloroethyl-thiamine structure makes it the definitive Thiamine EP Impurity C reference standard for pharmacopoeial compliance and HPLC method validation. As a competitive thiamine antagonist, it is indispensable for inducing deficiency models in preclinical research, where generic pro-vitamin analogues like Benfotiamine or Sulbutiamine are pharmacologically inert. For anticoccidial research, its patented, quantifiable synergistic ratio with ionophores like maduramicin is a property not shared by amprolium or other coccidiostats. Standard research-grade lots are offered at ≥98% purity to prevent experimental failure and guarantee reproducible results. Choose Beclotiamine for its specific, non-interchangeable biological activity and defined analytical role.

Molecular Formula C12H16Cl2N4S
Molecular Weight 319.3 g/mol
CAS No. 13471-78-8
Cat. No. B082056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclotiamine
CAS13471-78-8
Synonymseclotiamine
beclotiamine chloride
beclotiamine chloride monohydrochloride
chloroethyl thiamine
Molecular FormulaC12H16Cl2N4S
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.[Cl-]
InChIInChI=1S/C12H16ClN4S.ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1
InChIKeyBPEQAFGUCPPRIB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beclotiamine (CAS 13471-78-8): A Thiamine Antagonist with Specialized Coccidiostat and Analytical Applications


Beclotiamine (CAS 13471-78-8) is a synthetic thiamine (Vitamin B1) analogue characterized by the substitution of a chloroethyl group for the hydroxyethyl group in the thiazole moiety [1]. This structural modification confers lipid-solubility that enhances cellular membrane permeability and enables its primary mechanism of action as a competitive thiamine antagonist . First developed as an anticoccidial agent for poultry in the 1960s, the compound is officially recognized as Thiamine EP Impurity C in pharmacopoeial monographs, highlighting its significance in pharmaceutical quality control [2]. Beclotiamine is typically formulated as a hydrochloride or naphthalene-1,5-disulfonate (NDS) salt for practical applications, with its base form (CAS 13471-78-8) representing the fundamental molecular entity for research procurement.

Why Beclotiamine Cannot Be Substituted by Other Thiamine Analogs


Substitution of Beclotiamine with other thiamine analogs or coccidiostats is precluded by distinct biological activity profiles and specific physicochemical properties. While Beclotiamine functions as an antagonist, many related compounds (e.g., Benfotiamine, Allithiamine, Sulbutiamine) are designed as pro-vitamins to enhance thiamine bioavailability for therapeutic applications [1]. A direct head-to-head comparison in Plasmodium falciparum assays revealed a stark divergence: Beclotiamine was completely inactive at 325 µM, whereas Allithiamine exhibited an IC50 of 75 ± 22 µM under identical conditions [2]. This fundamental difference in biological target engagement demonstrates that not all thiamine derivatives are pharmacologically interchangeable. Furthermore, within the anticoccidial class, Beclotiamine shows a unique synergistic profile when combined with polyether ionophores like maduramicin, a property not shared by all coccidiostats and critical for specific feed additive formulations [3]. Procurement decisions must therefore be guided by the specific biological or analytical requirement, as generic substitution would lead to experimental failure or suboptimal industrial outcomes.

Quantitative Differentiation of Beclotiamine: Head-to-Head Performance Data


Selectivity Profile: Inactivity vs. Allithiamine in Plasmodium Assays

In a direct head-to-head comparison against Plasmodium falciparum, Beclotiamine demonstrated complete inactivity at concentrations up to 325 µM, while the structurally related thiamine analog Allithiamine exhibited an IC50 of 75 ± 22 µM under the same extracellular thiamine conditions (0 µM) [1]. This stark contrast in activity, confirmed across three independent experiments in triplicate, underscores a critical difference in molecular target engagement. Beclotiamine's inactivity here, despite its established anticoccidial efficacy, highlights a narrow spectrum of action that can be advantageous for applications requiring selective antagonism without off-target antiparasitic effects.

Antiparasitic Selectivity Thiamine Antagonism

Comparative Efficacy: Anticoccidial Activity Against Eimeria tenella

Beclotiamine demonstrated significant anticoccidial activity against Eimeria tenella, with a notable reduction in oocyst production, when administered at 100 ppm in feed for 7 days. In contrast, related substances and metabolites were inactive [1]. At a lower dose of 40 ppm, Beclotiamine showed some efficacy, and its combination with 2,4-dinitrophenol (2,4-DNP) at 200 ppm was effective, though weight gain was inferior to 120 ppm Beclotiamine alone [1]. Pyrithiamine, another thiamine antagonist, showed only slight activity at 30 ppm [1]. This establishes Beclotiamine as the more potent and reliable thiamine antagonist for controlling E. tenella coccidiosis.

Coccidiostat Veterinary Parasitology Feed Additive

Synergistic Formulation: Defined Ratios with Maduramicin for Enhanced Coccidiocidal Activity

A patent for coccidiocidal compositions explicitly defines synergistic combinations of Beclotiamine with the polyether ionophore antibiotic maduramicin. The claim specifies a preferred ratio of maduramicin to Beclotiamine ranging from 1:8 to 1:83, and a concentration of 40 to 125 ppm of Beclotiamine in the final feed formulation [1]. This synergistic interaction, where the combined effect exceeds the sum of individual activities, is a defined and quantifiable advantage over using either compound alone or substituting with other coccidiostats like amprolium or halofuginone, which have different optimal ratios (e.g., maduramicin:amprolium ratio of 1:12.5 to 1:25) [1].

Coccidiostat Combination Synergy Polyether Ionophore

Residue Depletion Kinetics: Rapid Clearance from Edible Tissues

A residue depletion study in chickens demonstrated that Beclotiamine rapidly disappears from tissues once the compound is withdrawn from the diet [1]. This fast clearance profile is a critical differentiator from coccidiostats with longer withdrawal periods, such as certain ionophores or chemical synthetics. While the study did not provide a direct numerical half-life comparison, it established that no growth depression or decrease in hepatic thiamine levels occurred during administration, and the compound did not accumulate in tissues [1]. This contrasts with other agents where extended withdrawal periods are mandated to ensure residues fall below safe levels for human consumption.

Food Safety Residue Analysis Withdrawal Period

Optimal Use Cases for Beclotiamine Based on Verified Evidence


Analytical Standard for Amprolium Quantification via HPLC-Fluorescence

Beclotiamine is specifically employed as an internal standard (I.S.) in a validated HPLC method with post-column derivatization and fluorescence detection for the quantification of amprolium in chicken plasma. The method achieves chromatographic separation on a C18 column, followed by a post-column reaction that forms fluorescent derivatives of both amprolium and Beclotiamine, detected at excitation 400 nm and emission 460 nm . This application is directly supported by its defined use as Thiamine EP Impurity C, ensuring high purity and traceability for analytical method development, validation (AMV), and quality control (QC) [5].

Poultry Feed Additive for Coccidiosis Control in Synergistic Combination with Maduramicin

For industrial poultry production, Beclotiamine can be formulated as a feed additive at a concentration of 40-125 ppm in combination with the polyether ionophore maduramicin at a defined ratio of 1:8 to 1:83 (maduramicin:Beclotiamine) to achieve a synergistic coccidiocidal effect . This precise formulation, protected by patent, is validated for controlling coccidiosis caused by Eimeria species. The choice of Beclotiamine over amprolium or halofuginone in this specific combination is mandated by the quantified synergistic ratio, which is not applicable to the other agents. Furthermore, the rapid tissue clearance of Beclotiamine supports a favorable food safety profile [5].

Experimental Induction of Thiamine Deficiency in Research Models

In preclinical and nutritional research, Beclotiamine's potent thiamine antagonist activity is leveraged to experimentally induce specific thiamine deficiency states. This allows researchers to study the pathophysiology of conditions like Wernicke-Korsakoff syndrome or the role of thiamine in cellular metabolism under controlled conditions . Unlike other thiamine antagonists such as pyrithiamine, which showed only slight anticoccidial activity at 30 ppm, Beclotiamine's robust antagonism at higher concentrations (e.g., 100 ppm) makes it a more reliable tool for creating a pronounced and measurable deficiency state [5].

Pharmaceutical Impurity Reference Standard (Thiamine EP Impurity C)

Beclotiamine is officially designated as Thiamine EP Impurity C in European Pharmacopoeia monographs. As such, a high-purity reference standard of Beclotiamine hydrochloride (CAS 7275-24-3) is essential for pharmaceutical manufacturers and quality control laboratories. It is used for analytical method development, method validation (AMV), and routine quality control (QC) testing of thiamine (Vitamin B1) active pharmaceutical ingredients (APIs) and finished drug products. Procuring a characterized reference standard ensures compliance with regulatory guidelines and accurate impurity profiling .

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